Ethyl 2-(3-acetylphenoxy)acetate
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Overview
Description
Ethyl 2-(3-acetylphenoxy)acetate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a liquid at room temperature and is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-acetylphenoxy)acetate can be synthesized through the esterification of 3-acetylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-acetylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, it can hydrolyze to form 3-acetylphenol and ethyl acetate.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-acetylphenol and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-acetylphenoxy)acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(3-acetylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The phenoxyacetate moiety can also interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-acetylphenoxy)acetate
- Methyl 2-(3-acetylphenoxy)acetate
- Ethyl 2-(3-methylphenoxy)acetate
Uniqueness
This compound is unique due to the position of the acetyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs . This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
ethyl 2-(3-acetylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-5-10(7-11)9(2)13/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEZRIFIGWXBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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